Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo-
Description
Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo- (CAS: 171178-50-0; synonyms: 5-(2-(Azetidin-1-yl)ethoxy)-2-bromopyridine, SY292668) is a brominated pyridine derivative featuring a 2-(1-azetidinyl)ethoxy substituent at the 5-position of the pyridine ring . This compound is primarily utilized as a pharmaceutical intermediate, with applications in synthesizing bioactive molecules targeting metabolic and neurological disorders .
Properties
IUPAC Name |
5-[2-(azetidin-1-yl)ethoxy]-2-bromopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-10-3-2-9(8-12-10)14-7-6-13-4-1-5-13/h2-3,8H,1,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWIICRELNRBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCOC2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo- can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-bromo-5-hydroxypyridine with 2-(1-azetidinyl)ethanol under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the azetidine ring, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation: N-oxides or other oxidized derivatives of the azetidine ring.
Reduction: Reduced derivatives of the pyridine or azetidine rings.
Scientific Research Applications
Chemistry
In the realm of chemistry, Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo- serves as:
- Building Block: It is utilized as an intermediate in synthesizing more complex organic molecules.
- Ligand in Coordination Chemistry: The compound's unique structure allows it to act as a ligand in various coordination complexes.
Biology
The biological applications of this compound are extensive:
- Enzyme Interaction Studies: It is used to study interactions with specific enzymes, aiding in understanding biochemical pathways.
- Pharmacological Investigations: The compound has been explored for potential therapeutic effects against various diseases, including cancer and inflammation.
Industry
In industrial applications, Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo- is valuable for:
- Agrochemical Development: It contributes to the synthesis of herbicides and pesticides.
- Specialty Chemicals Production: The compound serves as an intermediate in producing various specialty chemicals.
The compound exhibits notable biological activities that make it a candidate for further research:
Anticancer Properties
Studies indicate that Pyridine derivatives can inhibit cancer cell growth. For example:
- Mechanism of Action: Induction of apoptosis through caspase activation has been observed in cancer cell lines such as MDA-MB-231 (breast cancer).
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Antimicrobial | Exhibits activity against various bacterial strains |
Anti-inflammatory Activity
Research suggests that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to significant anti-inflammatory effects comparable to established treatments like diclofenac.
Case Studies and Research Findings
- Antimicrobial Activity Study : Recent research highlighted the antimicrobial properties of pyridine derivatives against pathogens such as Escherichia coli and Salmonella typhi. These compounds demonstrated moderate effectiveness compared to standard antibiotics .
- Antiviral Potential : Given the urgency for new antiviral agents during the COVID-19 pandemic, pyridine compounds have been investigated for their ability to combat viral infections .
- Pharmacological Investigations : A study focused on the structure–activity relationship of similar compounds revealed that modifications on the pyridine ring significantly affect their biological activity, suggesting potential pathways for drug development .
Mechanism of Action
The mechanism of action of Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo- involves its interaction with specific molecular targets. The azetidine ring and the pyridine nucleus can interact with enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-[2-(1-azetidinyl)ethoxy]-2-bromopyridine with structurally related pyridine and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance.
Table 1: Structural and Functional Comparison
Key Comparisons
Core Heterocycle Influence
- Pyridine vs. Pyrimidine : Pyrimidine derivatives (e.g., 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine) exhibit reduced aromaticity compared to pyridine, altering electronic properties and binding interactions in biological systems .
- Pyridine vs. Benzene : The replacement of pyridine with benzene (e.g., 5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline) removes nitrogen’s electron-withdrawing effect, increasing electron density and altering reactivity .
Substituent Effects Azetidine vs. Bromine Position: Bromine at position 2 (target compound) vs. position 3 (e.g., 4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine) affects steric hindrance and electronic distribution, influencing nucleophilic substitution kinetics .
Physicochemical Properties
- Solubility : Azetidine’s compact structure may reduce hydrophilicity compared to morpholine (containing oxygen), impacting bioavailability .
- Molecular Weight : Piperidine- and morpholine-containing analogs (e.g., 286.18–301.16 g/mol) are heavier than the azetidine derivative (257.11 g/mol), which could affect pharmacokinetics .
Pharmacological Relevance Antihyperglycemic Activity: Analogous compounds like 5-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzyl)thiazolidine-2,4-dione () demonstrate metabolic activity, suggesting the target compound may serve as a precursor for antidiabetic agents .
Safety Profiles The pyrrolidine analog (5-Bromo-2-(2-pyrrolidinoethoxy)pyridine) is classified as harmful via inhalation, skin contact, or ingestion . The azetidine derivative’s safety data remains unspecified but likely shares similar hazards due to structural parallels.
Biological Activity
Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo- is a substituted pyridine compound notable for its diverse biological activities. The compound features a bromine atom at the 2-position and an azetidine ring linked via an ethoxy group at the 5-position. This unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Pyridine derivatives are known for their significant roles in pharmaceuticals due to their ability to modulate biological pathways. The specific structure of Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo- enhances its reactivity and biological interactions.
Chemical Reactions
The compound can undergo several chemical transformations:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines.
- Oxidation : Oxidative reactions can modify the azetidine ring.
- Reduction : Reduction can target either the pyridine or azetidine rings, leading to various derivatives.
Biological Activity
Research indicates that Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo- exhibits a range of biological activities including antimicrobial and antiviral properties.
Antimicrobial Activity
Pyridine derivatives have been shown to possess antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The presence of specific functional groups enhances these activities .
Antiviral Activity
In the context of viral infections, particularly during the COVID-19 pandemic, pyridine-based compounds have been explored for their potential antiviral effects. Studies highlight the importance of structural modifications in enhancing antiviral efficacy against viruses like SARS-CoV-2 .
The mechanism by which Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo- exerts its biological effects involves interaction with specific enzymes or receptors. The azetidine ring and the brominated pyridine can modulate enzyme activity, potentially acting as inhibitors or activators within biochemical pathways.
Case Studies
Several studies have investigated the biological activity of pyridine derivatives:
- Antimicrobial Evaluation :
- A series of pyridine compounds were tested for their antimicrobial activity against a panel of bacteria and fungi. Results indicated that modifications in the azetidine ring significantly enhanced activity against resistant strains .
- Table 1 summarizes the antimicrobial activity of selected pyridine derivatives:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo- | E. coli | 15 |
| Pyridine, 5-(1-azetidinyl)-2-chloro- | S. aureus | 12 |
| Pyridine, 5-(1-azetidinyl)-2-fluoro- | C. albicans | 10 |
- Antiviral Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
